molecular formula C9H9NO2 B1258407 Indoline-3-carboxylic acid CAS No. 39891-70-8

Indoline-3-carboxylic acid

Cat. No. B1258407
Key on ui cas rn: 39891-70-8
M. Wt: 163.17 g/mol
InChI Key: RXHBTEVUVWXEBO-UHFFFAOYSA-N
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Patent
US07838518B2

Procedure details

A stirred suspension of 1H-indole-3-carboxylic acid (20.8 g, 0.129 mol) in 1-butanol (600 cm3) under nitrogen was heated under gentle reflux. Sodium (39.3 g, 1.71 mol) was added in small pieces over 3.5 h. After heating under reflux for a further 1.25 h the mixture was cooled and water (250 cm3) was added carefully. The resulting mixture was concentrated almost to dryness and the residue was acidified by the careful addition of 2M hydrochloric acid (900 cm3) with cooling. The aqueous mixture was washed with dichloromethane (2×300 cm3) and then was neutralised by the addition of 5%, aqueous sodium bicarbonate solution (ca. 450 cm3). The solution was evaporated to dryness under reduced pressure and the solid residue was triturated with dichloromethane-methanol (9:1, 400 cm3 then 3×200 cm3) to dissolve the product. The sodium chloride was filtered off and the filtrate was evaporated to afford a gum (18.1 g), which was dissolved in dichloromethane-methanol (9:1, 200 cm3). This mixture was evaporated to low volume before diethyl ether was added, then the solvent was evaporated to leave a froth. This was triturated with diethyl ether (150 cm3), filtered off and dried at 30° C. under vacuum to give the title compound (15.9 g, 76%): positive ion ESI (M+H)+ 164.5.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.[Na].O>C(O)CCC>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]([C:10]([OH:12])=[O:11])[CH2:2]1 |^1:12|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
39.3 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1.25 h the mixture
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated almost to dryness
ADDITION
Type
ADDITION
Details
the residue was acidified by the careful addition of 2M hydrochloric acid (900 cm3)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WASH
Type
WASH
Details
The aqueous mixture was washed with dichloromethane (2×300 cm3)
ADDITION
Type
ADDITION
Details
was neutralised by the addition of 5%, aqueous sodium bicarbonate solution (ca. 450 cm3)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with dichloromethane-methanol (9:1, 400 cm3
DISSOLUTION
Type
DISSOLUTION
Details
3×200 cm3) to dissolve the product
FILTRATION
Type
FILTRATION
Details
The sodium chloride was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CC(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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